molecular formula C23H26N4O2 B2728565 N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1184998-79-5

N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2728565
CAS No.: 1184998-79-5
M. Wt: 390.487
InChI Key: IBNQPSFDTCTZNU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Derivative Synthesis

    A study focused on synthesizing derivatives of carbo(hetero)cyclospirobutanoic lactones, which involves transforming diethyl esters into acids and then into acyl chlorides and chloromethyl ketones. These compounds are used for further reactions to create triazoles and thiadiazoles (Kuroyan, Pogosyan, & Grigoryan, 1995).

  • Antiviral Applications

    Research has shown that N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides exhibit antiviral properties, particularly against influenza A/H3N2 virus. These compounds were designed, synthesized, and evaluated for their antiviral effectiveness, demonstrating the potential of spirothiazolidinone-based inhibitors in inhibiting influenza virus membrane fusion process (Apaydın et al., 2021).

  • Structure-Activity Relationship in Antiviral Compounds

    A related study delved into the synthesis and antiviral evaluation of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. These compounds were found to have strong activity against influenza A/H3N2 virus, highlighting their versatility as antiviral molecules and the potential of the spirothiazolidinone scaffold in creating new classes of antiviral agents (Apaydın, Loy, Stevaert, & Naesens, 2020).

  • Microwave-Assisted Synthesis for Antiviral Activity

    Another study utilized a microwave-assisted cyclocondensation method for synthesizing N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds. These showed potent antiviral activity against influenza A and B viruses in cell cultures, suggesting a strong inhibitory effect on virus fusion processes (Göktaş et al., 2012).

  • Antitumor Activity

    Imidazole derivatives, including compounds structurally similar to N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, have been synthesized and evaluated for their antitumor activity. These compounds have potential applications in chemotherapy for various cancers (Iradyan et al., 2001).

  • CCR5 Receptor-Based Mechanism of Action in HIV Inhibitors

    Research into CCR5 receptor antagonists, which includes structurally similar compounds, has shown potential in HIV-1 treatment. These antagonists, including 873140, demonstrate potent antiviral effects and suggest a unique mechanism of action that could be leveraged in HIV therapy (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-4-7-18(8-5-15)20-21(28)26-23(25-20)10-12-27(13-11-23)22(29)24-19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNQPSFDTCTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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